![molecular formula C14H13NO B155066 Methanone, (2-(methylamino)phenyl)phenyl- CAS No. 1859-76-3](/img/structure/B155066.png)
Methanone, (2-(methylamino)phenyl)phenyl-
Overview
Description
Methanone, (2-(methylamino)phenyl)phenyl-, also known as Methoxetamine (MXE), is a dissociative drug that belongs to the arylcyclohexylamine class. It was first synthesized in 2010 and gained popularity as a recreational drug due to its dissociative effects. However, in recent years, it has gained attention in the scientific community due to its potential therapeutic applications.
Mechanism Of Action
Methanone, (2-(methylamino)phenyl)phenyl-e acts as a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist, which leads to a dissociative state. It also acts on the serotonin and dopamine receptors, which may contribute to its antidepressant and anxiolytic effects.
Biochemical And Physiological Effects
Methanone, (2-(methylamino)phenyl)phenyl-e has been found to increase brain-derived neurotrophic factor (BDNF) levels, which is associated with the growth and survival of neurons. It has also been found to increase the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the body's response to stress.
Advantages And Limitations For Lab Experiments
Methanone, (2-(methylamino)phenyl)phenyl-e has advantages in lab experiments due to its rapid onset of action and long-lasting effects. However, its potential for abuse and the lack of standardized dosing protocols are limitations.
Future Directions
1. Further studies on the potential therapeutic applications of Methanone, (2-(methylamino)phenyl)phenyl-e in depression, anxiety, and PTSD.
2. Development of standardized dosing protocols for therapeutic use.
3. Investigation of the potential neuroprotective effects of Methanone, (2-(methylamino)phenyl)phenyl-e.
4. Exploration of the potential use of Methanone, (2-(methylamino)phenyl)phenyl-e in treating addiction and substance abuse disorders.
5. Investigation of the long-term effects of Methanone, (2-(methylamino)phenyl)phenyl-e use on the brain and body.
In conclusion, Methanone, (2-(methylamino)phenyl)phenyl-e is a dissociative drug that has gained attention in the scientific community for its potential therapeutic applications. It acts as an NMDA receptor antagonist and has been found to increase BDNF levels and HPA axis activity. While it has advantages in lab experiments, its potential for abuse and lack of standardized dosing protocols are limitations. Future research should focus on its therapeutic applications, neuroprotective effects, and long-term effects on the brain and body.
Synthesis Methods
The synthesis of Methanone, (2-(methylamino)phenyl)phenyl-e involves the reaction of 3-methoxyphenylacetone with methylamine, followed by a reduction reaction with sodium borohydride. The final product is obtained by a reaction with 4-fluorobenzenesulfonyl chloride.
Scientific Research Applications
Methanone, (2-(methylamino)phenyl)phenyl-e has been studied for its potential use in treating depression, anxiety, and post-traumatic stress disorder (PTSD). It has been found to have a rapid onset of action and long-lasting effects, making it a promising candidate for therapeutic use.
properties
IUPAC Name |
[2-(methylamino)phenyl]-phenylmethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO/c1-15-13-10-6-5-9-12(13)14(16)11-7-3-2-4-8-11/h2-10,15H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGKPGIOZNCJFTQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=CC=C1C(=O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40171809 | |
Record name | Methanone, (2-(methylamino)phenyl)phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40171809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.26 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methanone, (2-(methylamino)phenyl)phenyl- | |
CAS RN |
1859-76-3 | |
Record name | 2-(Methylamino)benzophenone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1859-76-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methanone, (2-(methylamino)phenyl)phenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001859763 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methanone, (2-(methylamino)phenyl)phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40171809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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